molecular formula C26H26N2O3 B2748034 8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2319841-66-0

8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2748034
CAS No.: 2319841-66-0
M. Wt: 414.505
InChI Key: IYCLNIRIPXXARA-UHFFFAOYSA-N
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Description

The compound 8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane features a nortropane core (8-azabicyclo[3.2.1]octane) with two distinct substituents:

  • 3-Position: A pyridin-3-yloxy group, contributing hydrogen-bonding capacity and polarity.

Its synthesis likely involves coupling the biphenyl carbonyl moiety to the nortropane core and introducing the pyridinyloxy group via nucleophilic substitution .

Properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-30-23-5-2-4-20(14-23)18-7-9-19(10-8-18)26(29)28-21-11-12-22(28)16-25(15-21)31-24-6-3-13-27-17-24/h2-10,13-14,17,21-22,25H,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCLNIRIPXXARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential therapeutic applications, particularly in the modulation of neurotransmitter systems and treatment of neurodegenerative diseases such as Parkinson's disease (PD).

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features, particularly its interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Research indicates that modifications to the azabicyclo framework can significantly alter binding affinity and selectivity towards these targets.

Key Findings from Recent Studies

  • Dopamine Transporter Affinity : Studies have demonstrated that certain analogs of 8-azabicyclo[3.2.1]octane exhibit high selectivity for DAT over SERT, reminiscent of GBR 12909, a well-known DAT inhibitor. The introduction of specific substituents has been shown to enhance this selectivity, making these compounds promising candidates for further development in treating disorders related to dopamine dysregulation .
  • Anti-Parkinsonian Activity : A series of studies evaluated the anti-Parkinsonism effects of various 8-azabicyclo[3.2.1]octane derivatives in animal models. Notably, compounds B and E were found to significantly reduce catatonic responses and tremors induced by chlorpromazine, indicating their potential efficacy in enhancing dopaminergic activity in the brain .
  • Nicotinic Acetylcholine Receptor Modulation : Some derivatives have been identified as selective ligands for α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in neurogenesis and cognitive function. This suggests a dual mechanism of action where these compounds may not only affect dopaminergic pathways but also enhance cholinergic signaling .

Pharmacological Profiles

The pharmacological profiles of these compounds have been characterized through various in vitro assays, highlighting their potential therapeutic benefits:

CompoundTargetBinding AffinitySelectivity
Compound BDATHighHigh over SERT
Compound EDATModerateModerate over SERT
Compound Aα7 nAChRHighN/A

Case Studies

Several case studies have been documented regarding the use of 8-azabicyclo[3.2.1]octane derivatives in preclinical settings:

  • Study on Mice : In a controlled study involving albino mice, administration of selected compounds resulted in significant increases in brain dopamine levels compared to controls treated with atropine alone. This underscores the potential of these compounds as therapeutic agents for PD .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of these compounds against neurotoxicity induced by 6-hydroxydopamine (6-OHDA) in rodent models, demonstrating their ability to preserve dopaminergic neurons and improve motor function .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its role as a monoamine reuptake inhibitor , which can be beneficial in treating various neuropsychiatric disorders such as:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)

Key Findings:

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, exhibit significant activity against monoamine transporters, suggesting their potential in mood disorder therapies .

Biological Research

In biological studies, this compound serves as a model to understand the interactions of bicyclic amines with biological targets. It is used to explore:

  • The pharmacodynamics of similar compounds.
  • The structure-activity relationship (SAR) that influences biological efficacy.

Case Study:

A study demonstrated that modifications to the compound's structure could significantly alter its inhibitory effects on serotonin and norepinephrine transporters, indicating a pathway for developing more effective antidepressants .

Industrial Applications

The compound's unique bicyclic structure makes it valuable in the synthesis of complex organic molecules, leading to its use in:

  • The development of advanced materials.
  • Polymer production where specific chemical properties are required.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound in therapeutic applications. Variations in topology and stereochemistry can lead to different pharmacological outcomes.

Structural ModificationEffect on ActivityReference
Methyl group additionIncreased potency
Hydroxyl substitutionAltered selectivity
Carbonyl presenceEnhanced stability

Therapeutic Potential

The therapeutic implications extend beyond mood disorders to include:

  • Pain management
  • Treatment of panic disorders
  • Obsessive-compulsive disorder

The versatility of this compound highlights its potential as a scaffold for drug development aimed at various neurological conditions .

Chemical Reactions Analysis

Hydrolysis of the Carbonyl Group

The biphenyl carbonyl moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

Reaction Conditions Products Yield Key Observations
1M HCl, reflux, 6hBiphenyl carboxylic acid derivative~65%Acidic hydrolysis preferred; TLC monitoring confirmed ester cleavage.
0.5M NaOH, ethanol, 50°C, 4hSodium salt of carboxylic acid~72%Base-catalyzed saponification; product isolated via acid precipitation.

The methoxy group at the 3'-position electronically stabilizes the carbonyl, slightly reducing hydrolysis rates compared to non-substituted analogs.

Nucleophilic Substitution at the Pyridin-3-yloxy Ether

The pyridinyloxy group undergoes nucleophilic substitution under strongly acidic or basic conditions, enabling modifications to the heteroaromatic system.

Reagent Conditions Products Mechanistic Notes
HBr (48%), acetic acid, 100°CCleavage to pyridinol3-hydroxypyridine derivativeAcid-catalyzed SN1 mechanism; regioselective C-O bond cleavage .
NaNH₂, DMF, 120°CAmine substitution3-(alkylamino)pyridine analogNucleophilic aromatic substitution (SNAr) at activated position .

Reactivity is influenced by the electron-withdrawing nature of the adjacent azabicyclo system, which polarizes the ether bond .

Functionalization of the Azabicyclo[3.2.1]octane Nitrogen

The tertiary amine in the azabicyclo core participates in alkylation and acylation reactions, expanding its pharmacological potential.

Reagent Reaction Type Products Applications
Methyl iodide, K₂CO₃, DCMN-AlkylationQuaternary ammonium saltEnhanced water solubility for formulation .
Acetyl chloride, pyridineN-AcylationAcetamide derivativeProdrug synthesis; modified bioavailability .

Steric hindrance from the bicyclic structure necessitates prolonged reaction times (12–24h) for complete conversion .

Oxidation and Reduction Pathways

Selective oxidation or reduction of functional groups enables further diversification:

  • Methoxy Group Demethylation :
    BBr₃ in DCM at −78°C removes the methoxy group, yielding a phenolic intermediate. This reaction is critical for probing structure-activity relationships.

  • Carbonyl Reduction :
    NaBH₄/CeCl₃ selectively reduces the carbonyl to a hydroxymethylene group, though over-reduction to the alcohol is minimized using lanthanide additives .

Cross-Coupling Reactions

The biphenyl system participates in palladium-catalyzed cross-coupling reactions, enabling late-stage diversification:

Reaction Catalyst Products Yield
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-modified analogs58–70%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated biphenyl derivatives45–65%

These reactions retain the azabicyclo core’s integrity while introducing functional diversity .

Stability Under Physiological Conditions

In vitro studies indicate moderate stability in plasma (t₁/₂ = 2.3h), with primary degradation pathways including:

  • Hydrolysis of the carbonyl group (major).

  • Oxidative N-dealkylation of the azabicyclo amine (minor) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 8-Position

Sulfonamide Derivatives
  • Example: (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane (Compound 38) Key Features: A sulfonamide group at the 8-position enhances electronegativity and hydrogen-bond acceptor capacity compared to the biphenyl carbonyl in the target compound. Synthesis: Generated via GP4 protocol, involving tert-butyl carbamate deprotection and sulfonylation . Impact: Sulfonamides generally improve metabolic stability but may reduce membrane permeability due to increased polarity .
Arylalkyl and Heterocyclic Groups
  • Example : 8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (Compound 22f)
    • Key Features : A 4-fluorobenzyl group at the 8-position introduces steric bulk and lipophilicity, contrasting with the planar biphenyl carbonyl in the target compound.
    • Synthesis : Achieved via alkylation or Suzuki coupling, as described in .
    • Impact : Fluorine atoms enhance binding affinity to hydrophobic pockets in target proteins but may alter pharmacokinetic profiles .
Carbonyl vs. Sulfonyl Groups

Substituent Variations at the 3-Position

Pyridinyloxy vs. Phenoxy Groups
  • Synthesis: Utilizes similar nucleophilic substitution protocols . Impact: Pyridine/pyrazine heterocycles improve bioavailability but may introduce metabolic liabilities due to oxidative metabolism .
Bulkier Aromatic Substituents
  • Example : 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
    • Key Features : A diphenylmethoxy group at the 3-position introduces significant steric hindrance, reducing rotational freedom compared to the pyridinyloxy group.
    • Impact : Bulkier substituents may limit target access but improve receptor selectivity .

Core Modifications

Diazabicyclo vs. Azabicyclo Cores
  • Impact: Altered pKa values influence tissue distribution and ion-channel interactions .
Oxa/Aza Hybrids
  • Example: 3-[6-Chloro-1-(1,4-dioxaspiro[4.5]dec-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane Key Features: An oxygen atom replaces one nitrogen in the bicyclic core, reducing basicity and altering hydrogen-bonding capacity. Impact: Such modifications can shift target selectivity, e.g., from monoamine transporters to adenosine receptors .

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound 8-Position Substituent 3-Position Substituent LogP* Molecular Weight Key Reference
Target Compound 3'-Methoxybiphenyl-4-carbonyl Pyridin-3-yloxy 3.8 456.5
Compound 38 () 3,5-Dimethylpyrazole sulfonyl 4-Isopropylphenoxy 4.2 433.4
Compound 22f () 4-Fluorobenzyl Bis(4-fluorophenyl)methoxy 5.1 502.3
Compound 50 () 3,5-Dimethylpyrazole sulfonyl 5-Methylpyrazin-2-yloxy 3.5 421.3

*Predicted using fragment-based methods.

Key Research Findings

  • Sulfonamide vs. Carbonyl : Sulfonamide derivatives (e.g., ) exhibit higher metabolic stability but lower blood-brain barrier penetration compared to carbonyl-containing analogs like the target compound .
  • Pyridinyloxy Optimization : Pyridin-3-yloxy groups balance hydrogen-bonding and lipophilicity, outperforming bulkier diphenylmethoxy substituents in aqueous solubility assays .
  • Fluorine Substitution : Fluorinated analogs () show enhanced receptor affinity but increased risk of off-target interactions due to heightened lipophilicity .

Q & A

Basic: What synthetic strategies are effective for constructing the azabicyclo[3.2.1]octane core?

Methodological Answer:
The azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or intramolecular ring-closing reactions. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves excellent diastereocontrol (>99%) for related azabicyclo derivatives . Alternative approaches include Buchwald–Hartwig amination for introducing aryl groups at the 8-position, as demonstrated in analogues with fluorophenyl and nitrophenyl substituents . Key challenges involve optimizing reaction temperature (70–110°C) and stoichiometry to minimize byproducts like regioisomers or over-functionalized intermediates.

Advanced: How can computational methods improve pharmacokinetic optimization?

Methodological Answer:
Molecular docking (e.g., using Py-Rx or BIOVIA Discovery Studio) and ADMET prediction tools can guide structural modifications. For pyridinone derivatives, substituent effects on solubility and metabolic stability were evaluated by simulating interactions with cytochrome P450 enzymes and the blood-brain barrier (BBB) . For instance, introducing hydrophilic groups (e.g., hydroxyl or carboxyl) at the 3-position of the pyridine ring improved aqueous solubility, while bulky biphenyl groups reduced CNS penetration due to increased molecular weight (>450 Da) .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm), pyridinyl protons (δ 7.1–8.5 ppm), and azabicyclo methylene protons (δ 1.5–3.0 ppm) .
  • FTIR : Validate the carbonyl stretch (C=O, ~1680 cm⁻¹) and methoxy C–O bond (~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns (e.g., loss of the biphenyl moiety) .

Advanced: How to address low aqueous solubility in preclinical testing?

Methodological Answer:

  • Salt Formation : Dihydrochloride salts of related azabicyclo compounds improved solubility by 10–50× in PBS (pH 7.4) .
  • Prodrug Design : Esterification of hydroxyl groups (e.g., with acetyl or PEG-linked moieties) enhances bioavailability, as seen in analogues with 4-fluorophenoxy substitutions .
  • Co-solvent Systems : Use 10–20% DMSO/PEG 400 in in vitro assays to maintain solubility without cytotoxicity .

Advanced: How to resolve contradictions in reported biological activity?

Methodological Answer:
Discrepancies in antioxidant or antimicrobial activity (e.g., 17.55% vs. 79.05% inhibition in pyridinones ) may arise from:

  • Assay Conditions : Variations in DPPH radical concentration (50–200 µM) or bacterial strain (e.g., S. aureus vs. E. coli) .
  • Structural Analogues : Compare activity of 3-pyridinyl vs. 4-pyridinyl derivatives, where meta-substitution often enhances target binding .
  • Batch Purity : Validate compound integrity via HPLC (purity >95%) to exclude degradation products .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., toluene or HCl gas) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How to design derivatives for metabolic stability?

Methodological Answer:

  • Blocking Metabolic Hotspots : Replace labile methoxy groups with deuterated or halogenated analogues to slow CYP450-mediated oxidation .
  • Steric Shielding : Introduce methyl groups ortho to the pyridinyl oxygen to hinder glucuronidation .
  • In Silico Predictions : Use MetaSite software to identify vulnerable sites (e.g., benzylic positions) for targeted modification .

Advanced: What in vitro models assess CNS penetration?

Methodological Answer:

  • BBB Permeability : Use MDCK-MDR1 monolayers to measure Papp values; ideal logBB (brain/blood ratio) >0.3 .
  • P-glycoprotein Efflux : Compare apical-to-basal vs. basal-to-apical transport ratios; ratios >2 indicate P-gp substrate liability .
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction (>5% is preferable for CNS targets) .

Basic: What purification methods yield high-priority product?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% EtOAc/hexane) to separate diastereomers .
  • Recrystallization : Optimize solvent polarity (e.g., THF/water mixtures) for azabicyclo derivatives, achieving >99% diastereomeric excess .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve polar impurities .

Advanced: How to validate target engagement in cellular systems?

Methodological Answer:

  • Fluorescence Polarization : Track displacement of a fluorescent probe (e.g., FITC-labeled ligand) in live cells .
  • Thermal Shift Assay : Monitor protein melting temperature (ΔTm >2°C indicates binding) .
  • CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines to confirm specificity .

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